molecular formula C23H28ClN3O2 B2683123 3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922034-60-4

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2683123
CAS RN: 922034-60-4
M. Wt: 413.95
InChI Key: QDZPGHKFOLRXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

  • A study conducted by Rao and Subramaniam (2015) involved synthesizing analogs derived from 3-amino-2-arylquinazolin-4(3H)-one, including a compound similar to 3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide. These compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria and exhibited good antitubercular activity (Rao & Subramaniam, 2015).

Antitumor Activities

  • Alanazi et al. (2014) synthesized a series of compounds, including 6-chloro-2-p-tolylquinazolinone and substituted-(4-methylbenzamido)benzamide, which demonstrated significant antitumor activities. One of the compounds was notably effective against renal, CNS, ovarian, and non-small cell lung cancers (Alanazi et al., 2014).

Analgesic Activity

  • Saad, Osman, and Moustafa (2011) worked on derivatives involving a 6,8-Dibromo-2-methylquinazoline moiety, which is structurally related to the compound of interest. These derivatives were evaluated for their analgesic activity, showing promising results (Saad, Osman, & Moustafa, 2011).

Anti-inflammatory and Antibacterial Properties

  • A study by Alam et al. (2011) synthesized compounds with 2-chloroquinolin-3-yl)methylene motifs, which showed significant anti-inflammatory and antibacterial activities. These compounds were also noted for their reduced gastro-intestinal toxicity and lipid peroxidation (Alam et al., 2011).

Synthesis and Pharmacological Studies

  • Kasai et al. (2012) researched on 3-aminomethylquinoline derivatives, focusing on reducing liabilities associated with the human ether-a-go-go-related gene (hERG). This study highlights the importance of modifying chemical structures to achieve desired pharmacological profiles while minimizing adverse effects (Kasai et al., 2012).

properties

IUPAC Name

3-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-26-9-3-5-17-14-18(7-8-21(17)26)22(27-10-12-29-13-11-27)16-25-23(28)19-4-2-6-20(24)15-19/h2,4,6-8,14-15,22H,3,5,9-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZPGHKFOLRXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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